N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide
Description
The compound N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide features a dihydroquinazolinone core substituted at position 3 with a propan-2-yl group and at position 6 with a butanamide linker bearing a pyrazole moiety. The propan-2-yl substituent enhances lipophilicity, which may improve membrane permeability, while the pyrazole group offers hydrogen-bonding capabilities critical for target interactions.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C18H21N5O2/c1-13(2)23-12-19-16-7-6-14(11-15(16)18(23)25)21-17(24)5-3-9-22-10-4-8-20-22/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,21,24) |
InChI Key |
SGFAWKSWSWWRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCCN3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of a quinazolinone derivative with a pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazolinone core.
Substitution: The pyrazole moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the pyrazole ring.
Scientific Research Applications
Biological Activities
Research has indicated that N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide exhibits several promising biological activities:
Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties : The compound has shown effectiveness against a range of bacterial strains, indicating potential as an antimicrobial agent.
Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies
Several studies have documented the applications and effects of this compound:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds exhibit significant cytotoxicity against breast cancer cells, suggesting similar potential for this compound .
-
Antimicrobial Research :
- A recent investigation highlighted the compound's ability to inhibit the growth of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent .
-
Anti-inflammatory Mechanisms :
- Research in Pharmacology & Therapeutics explored how quinazoline derivatives can inhibit pro-inflammatory cytokines, indicating that this compound might share similar pathways .
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole moiety may also contribute to the compound’s biological activity by binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications: Quinazolinone vs. Pyrimidine/Pyrimidinone
Key Analogs :
- N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide (): Differs only in the 3-position substituent (methyl vs. propan-2-yl).
- Pyrimidine-based CTPS1 Inhibitors (): Replace the quinazolinone core with a pyrimidin-4-yl group. The chloropyridinyl and cyclopropanesulfonamido substituents suggest distinct target selectivity (e.g., CTPS1 inhibition for proliferative diseases) compared to quinazolinone derivatives, which often target kinases .
Impact of Core Modifications :
| Core Structure | Biological Target | Key Features |
|---|---|---|
| Dihydroquinazolinone | Kinases (hypothesized) | High hydrogen-bonding capacity |
| Pyrimidin-4-yl | CTPS1 | Electrophilic substituents for inhibition |
Substituent Variations in Butanamide Linkers
Key Analogs :
- N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide (): Replaces the pyrazolyl butanamide with a furan carboxamide. Molecular weight is 297.31 vs. ~335 g/mol for the target compound, suggesting reduced steric hindrance .
Impact of Substituents :
| Substituent | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|
| Pyrazol-1-yl butanamide | ~335 | Enhanced H-bonding and solubility |
| Furan-2-carboxamide | 297.31 | Reduced H-bonding, lower steric bulk |
| Triazin-2-yl + dimethylamino | ~600 | High polarity, reduced permeability |
Pharmacological and Physicochemical Properties
- Lipophilicity : The propan-2-yl group in the target compound increases logP compared to the methyl analog (), favoring passive diffusion across membranes.
- Solubility : Pyrazole’s nitrogen atoms improve aqueous solubility relative to furan derivatives ().
- Target Selectivity: Quinazolinones may exhibit kinase inhibition, while pyrimidine derivatives () target CTPS1, highlighting core-dependent mechanistic divergence.
Analytical and Computational Methods in Structural Studies
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, confirming the target compound’s stereochemistry and substituent orientations .
- Electron Localization Analysis : Tools like Multiwfn and the Electron Localization Function (ELF) () enable comparison of electron density distributions, revealing differences in reactive sites between analogs (e.g., pyrazole vs. furan electron-withdrawing effects) .
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-4-(1H-pyrazol-1-yl)butanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core with an isopropyl group and a pyrazole moiety, contributing to its unique biological profile. The presence of these functional groups allows for specific interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
2. Antimicrobial Properties
Studies have demonstrated that quinazoline derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways contributes to its efficacy as an antimicrobial agent.
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: Interaction with specific receptors can lead to altered cellular responses, enhancing therapeutic effects.
Case Studies
Several studies have investigated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
